Pyridinium, 2-fluoro-1-methyl-, iodide
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Overview
Description
Pyridinium, 2-fluoro-1-methyl-, iodide is a quaternary ammonium salt with the molecular formula C6H7FIN . This compound is characterized by the presence of a pyridinium ring substituted with a fluorine atom at the second position and a methyl group at the first position, with an iodide ion as the counterion. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 2-fluoro-1-methyl-, iodide typically involves the reaction of 2-fluoropyridine with methyl iodide. The reaction is carried out in a suitable solvent such as acetone, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 2-fluoro-1-methyl-, iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different substituted pyridinium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used for reduction, while oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Major Products:
Nucleophilic Substitution: Substituted pyridinium salts with various functional groups.
Oxidation and Reduction: Dihydropyridine derivatives and other oxidized products.
Scientific Research Applications
Pyridinium, 2-fluoro-1-methyl-, iodide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the preparation of ionic liquids and other materials with unique physicochemical properties.
Mechanism of Action
The mechanism of action of Pyridinium, 2-fluoro-1-methyl-, iodide involves its interaction with nucleophiles and electrophiles. The fluorine atom at the second position of the pyridinium ring enhances the compound’s reactivity by increasing the electron density on the ring, making it more susceptible to nucleophilic attack. The iodide ion acts as a good leaving group, facilitating various substitution reactions .
Comparison with Similar Compounds
- Pyridinium, 2-chloro-1-methyl-, iodide
- Pyridinium, 2-bromo-1-methyl-, iodide
- Pyridinium, 2-iodo-1-methyl-, iodide
Comparison: Pyridinium, 2-fluoro-1-methyl-, iodide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
Properties
IUPAC Name |
2-fluoro-1-methylpyridin-1-ium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKRMRFCSAUNO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1F.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431861 |
Source
|
Record name | Pyridinium, 2-fluoro-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-06-6 |
Source
|
Record name | Pyridinium, 2-fluoro-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2-fluoro-1-methylpyridin-1-ium iodide interact with its target molecules and what are the downstream effects in the context of mass spectrometry analysis?
A1: 2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) is a derivatization reagent that reacts with primary amines or hydroxyl groups present in target molecules like catecholamines and amino acids []. This reaction forms derivatized products with improved ionization efficiency in mass spectrometry. Specifically, FMP-10 leads to a general increase in the signal-to-noise ratio (S/N) for the analyzed compounds []. This enhanced ionization allows for more sensitive and accurate detection of these molecules in complex biological samples.
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